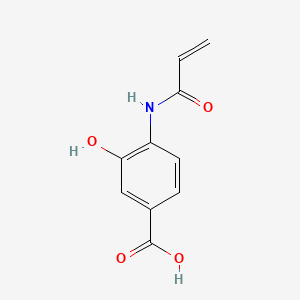![molecular formula C13H20O4 B584379 (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester CAS No. 1234858-94-6](/img/no-structure.png)
(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester” is a chemical compound with the molecular formula C14H23NO3 . It is also known as Ethyl (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate . It appears as a yellow solid .
Molecular Structure Analysis
The molecular weight of this compound is 253.34 . Its molecular structure includes a bicyclic heptene ring with an ethylpropoxy group and a carboxylic acid ethyl ester group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.34 and a molecular formula of C14H23NO3 . It appears as a yellow solid . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis Techniques
Researchers have developed efficient synthesis methods for structurally complex bicyclic compounds, which are essential for creating novel materials and drugs. For instance, a method described by Aragão et al. (2005) focuses on the preparation of a related compound through a Diels-Alder reaction, highlighting the importance of regioselective synthesis in creating bicyclic frameworks (Valquiria Aragão et al., 2005). This approach is crucial for generating specific isomers of bicyclic compounds, which can have different properties and applications.
Precursors for Polymerization
Compounds with oxabicycloheptene structures serve as precursors for substrates in ring-opening metathesis polymerization (ROMP), a technique used to produce polymers with specific properties. Schueller et al. (1996) demonstrated the preparation of an oxabicycloheptene derivative that can be transformed into a monomer suitable for ROMP, indicating the role of such compounds in developing new polymeric materials (C. Schueller et al., 1996).
Building Blocks for Complex Molecules
The versatility of bicyclic compounds as building blocks for more complex molecules has been explored in various studies. For example, the work by Kobayashi et al. (1992) on the skeletal rearrangement of azabicycloheptene derivatives under acidic conditions to produce oxabicyclooctenones demonstrates the potential of these compounds in synthetic organic chemistry (Tomoshige Kobayashi et al., 1992). Such transformations allow for the creation of new structures that could have medicinal or material applications.
Propiedades
Número CAS |
1234858-94-6 |
|---|---|
Nombre del producto |
(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester |
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.299 |
Nombre IUPAC |
methyl (1S,5R,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-9(5-2)16-10-6-8(13(14)15-3)7-11-12(10)17-11/h6,9-12H,4-5,7H2,1-3H3/t10-,11+,12-/m1/s1 |
Clave InChI |
BWNDCLRNSUNXGU-GRYCIOLGSA-N |
SMILES |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)
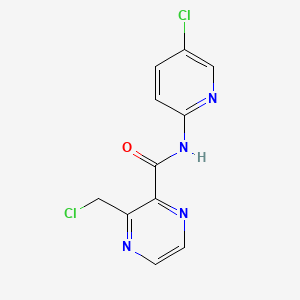
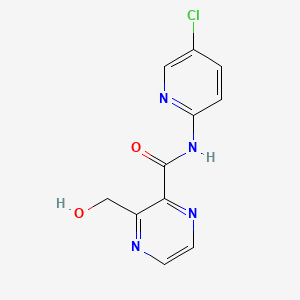
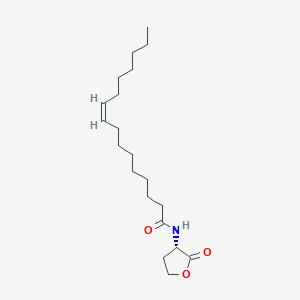
![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)
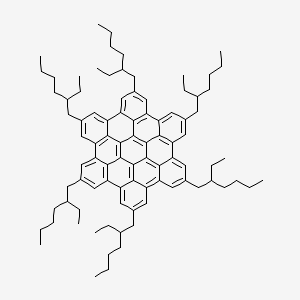
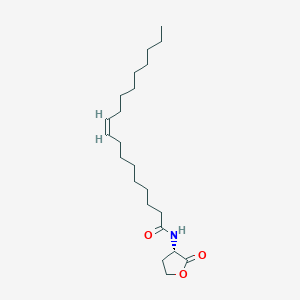
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
